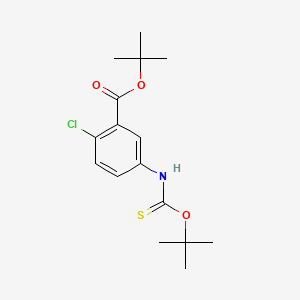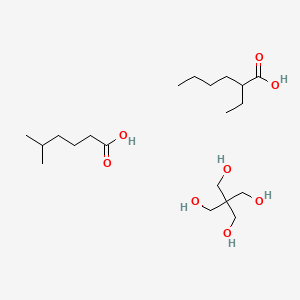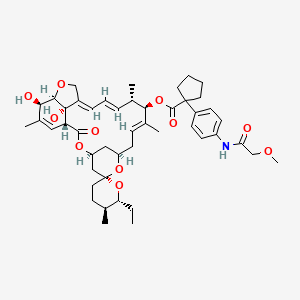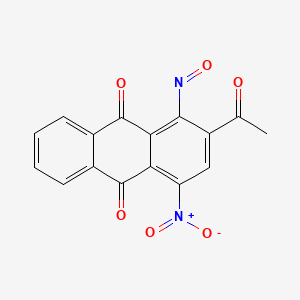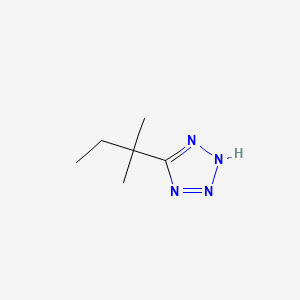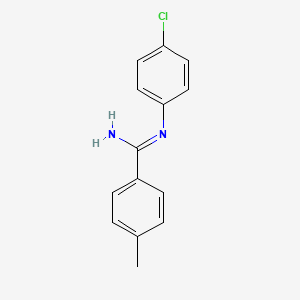
p-Toluamidine, N-(p-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Toluamidine, N-(p-chlorophenyl)-: is an organic compound that belongs to the class of amidines It is characterized by the presence of a toluamidine group substituted with a p-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluamidine, N-(p-chlorophenyl)- typically involves the coupling of N-(p-chlorophenyl)-p-toluimidoyl chloride with N-p-chlorophenyl-hydroxylamine in an ether medium at low temperature. The resulting hydrochloride is then treated with dilute ammonia to liberate the corresponding free base. The free base is crystallized from a benzene-petroleum ether mixture (2:1) to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.
Analyse Chemischer Reaktionen
Types of Reactions: p-Toluamidine, N-(p-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Toluamidine, N-(p-chlorophenyl)- is used as a reagent in analytical chemistry for the determination of various metal ions through complex formation and extraction .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other organic intermediates .
Wirkmechanismus
The mechanism of action of p-Toluamidine, N-(p-chlorophenyl)- involves its interaction with specific molecular targets, leading to the formation of stable complexes. These interactions are primarily driven by the compound’s ability to act as a chelating agent, binding to metal ions and facilitating their extraction and determination .
Vergleich Mit ähnlichen Verbindungen
p-Toluidine: An isomer with similar chemical properties but different applications.
N-Hydroxy-N-p-chlorophenyl-N’-(3-chloro-4-methylphenyl)-p-toluamidine: A closely related compound used in similar analytical applications
Uniqueness: p-Toluamidine, N-(p-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and selectivity in forming complexes with metal ions. This makes it particularly valuable in analytical chemistry for the selective determination of specific metal ions .
Eigenschaften
CAS-Nummer |
7118-54-9 |
|---|---|
Molekularformel |
C14H13ClN2 |
Molekulargewicht |
244.72 g/mol |
IUPAC-Name |
N'-(4-chlorophenyl)-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2/c1-10-2-4-11(5-3-10)14(16)17-13-8-6-12(15)7-9-13/h2-9H,1H3,(H2,16,17) |
InChI-Schlüssel |
DHNFKFMXEBPAMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


